2-Furfurylthiol Acetate-d2
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Overview
Description
2-Furfurylthiol Acetate-d2 is a chemical compound with the molecular formula C7H8O2S and a molecular weight of 156.20222. It is a deuterium-labeled derivative of 2-Furfurylthiol Acetate, characterized by its light yellow, oily liquid appearance and a spicy, sweet odor. This compound is primarily used as a catalyst and intermediate in various chemical reactions, particularly in organic synthesis .
Preparation Methods
The synthesis of 2-Furfurylthiol Acetate-d2 typically involves the reaction of 2-Furfurylthiol with acetic anhydride-d2. The process can be summarized as follows:
Reactants: 2-Furfurylthiol and acetic anhydride-d2.
Reaction Conditions: The reactants are mixed and heated to facilitate the reaction.
Purification: The resulting product is purified through distillation to obtain the desired compound.
Industrial production methods follow similar principles but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Furfurylthiol Acetate-d2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it back to 2-Furfurylthiol.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Furfurylthiol Acetate-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification reactions.
Biology: Its deuterium-labeled form makes it useful in metabolic studies and tracing experiments.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed as a catalyst in various industrial processes, including the production of flavors and fragrances
Mechanism of Action
The mechanism of action of 2-Furfurylthiol Acetate-d2 involves its role as a catalyst and intermediate in chemical reactions. It facilitates the formation of ester bonds in esterification reactions and can act as a nucleophile in substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
2-Furfurylthiol Acetate-d2 can be compared with other similar compounds, such as:
2-Furfurylthiol: The non-deuterated form, which shares similar chemical properties but lacks the deuterium labeling.
Furfuryl Mercaptan: Another sulfur-substituted furan derivative used as a flavoring agent.
Thioacetic Acid S-Furfuryl Ester: A related compound with similar applications in organic synthesis
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in research applications involving isotopic tracing and metabolic studies.
Properties
IUPAC Name |
S-[dideuterio(furan-2-yl)methyl] ethanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3/i5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOUTUIIYXYBQW-BFWBPSQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CO1)SC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724511 |
Source
|
Record name | S-[(Furan-2-yl)(~2~H_2_)methyl] ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189712-86-4 |
Source
|
Record name | S-[(Furan-2-yl)(~2~H_2_)methyl] ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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